molecular formula C11H12O B13525361 3-(2,5-Dimethylphenyl)acrylaldehyde

3-(2,5-Dimethylphenyl)acrylaldehyde

Cat. No.: B13525361
M. Wt: 160.21 g/mol
InChI Key: RYMBNFBPNCLEKN-ONEGZZNKSA-N
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Description

3-(2,5-Dimethylphenyl)prop-2-enal is an organic compound characterized by the presence of an aldehyde group (-CHO) and a phenyl ring substituted with two methyl groups at the 2 and 5 positions. This compound is part of the cinnamaldehyde family, known for its aromatic properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylphenyl)prop-2-enal typically involves the crossed-aldol condensation of 2,5-dimethylbenzaldehyde and acetaldehyde in the presence of a base. The reaction proceeds as follows:

    Reactants: 2,5-dimethylbenzaldehyde and acetaldehyde.

    Catalyst: A base such as sodium hydroxide or potassium hydroxide.

    Solvent: An aqueous or alcoholic medium.

    Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the product is complete.

Industrial Production Methods

In an industrial setting, the synthesis of 3-(2,5-dimethylphenyl)prop-2-enal can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenyl)prop-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation with sulfuric acid (H₂SO₄), and halogenation with halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 3-(2,5-Dimethylphenyl)propanoic acid.

    Reduction: 3-(2,5-Dimethylphenyl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(2,5-Dimethylphenyl)prop-2-enal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the fragrance and flavor industry due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethylphenyl)prop-2-enal involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.

    Pathways Involved: It may modulate the activity of key signaling pathways, such as the NF-κB pathway, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Cinnamaldehyde: 3-Phenylprop-2-enal, the parent compound of the cinnamaldehyde family.

    2,5-Dimethylcinnamaldehyde: Similar structure but with different substitution patterns on the phenyl ring.

Uniqueness

3-(2,5-Dimethylphenyl)prop-2-enal is unique due to the specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity compared to other cinnamaldehyde derivatives.

Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

(E)-3-(2,5-dimethylphenyl)prop-2-enal

InChI

InChI=1S/C11H12O/c1-9-5-6-10(2)11(8-9)4-3-7-12/h3-8H,1-2H3/b4-3+

InChI Key

RYMBNFBPNCLEKN-ONEGZZNKSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)/C=C/C=O

Canonical SMILES

CC1=CC(=C(C=C1)C)C=CC=O

Origin of Product

United States

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